molecular formula C4H6I2O2 B13568930 Ethyl2,2-diiodoacetate

Ethyl2,2-diiodoacetate

Cat. No.: B13568930
M. Wt: 339.90 g/mol
InChI Key: CJMICXOYEKRPMW-UHFFFAOYSA-N
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Description

Ethyl 2,2-diiodoacetate (hypothetical structure: C₄H₆I₂O₂) is an α,α-diiodinated ethyl ester derivative. The presence of two iodine atoms at the α-position likely enhances its electrophilicity and reactivity in substitution or elimination reactions, making it a candidate for synthesizing iodinated pharmaceuticals or agrochemicals. However, steric hindrance from bulky iodine substituents may reduce stability compared to fluoro- or chloro-analogs .

Properties

Molecular Formula

C4H6I2O2

Molecular Weight

339.90 g/mol

IUPAC Name

ethyl 2,2-diiodoacetate

InChI

InChI=1S/C4H6I2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3

InChI Key

CJMICXOYEKRPMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(I)I

Origin of Product

United States

Preparation Methods

Ethyl 2,2-diiodoacetate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetate with iodine and a suitable oxidizing agent. For example, the compound can be prepared by reacting ethyl acetate with iodine in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Ethyl 2,2-diiodoacetate undergoes several types of chemical reactions, including substitution and elimination reactions. It is known to participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles. Common reagents used in these reactions include sodium azide, potassium cyanide, and thiourea. The major products formed from these reactions depend on the nature of the nucleophile used .

Scientific Research Applications

Ethyl 2,2-diiodoacetate has several applications in scientific research. It is used as a reagent in organic synthesis, particularly in the preparation of cyclopropane derivatives. The compound’s ability to act as an alkylating agent makes it valuable in the synthesis of various organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2,2-diiodoacetate involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This property is particularly useful in organic synthesis, where it can be used to introduce new functional groups into target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 2,2-diiodoacetate with structurally related compounds from the evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Ethyl 2,2-diiodoacetate* α,α-diiodo C₄H₆I₂O₂ ~308 (estimated) N/A Hypothesized high reactivity for nucleophilic substitutions; potential instability due to iodine bulk.
Ethyl iodoacetate α-iodo C₄H₇IO₂ 214.01 623-48-3 Used in alkylation reactions; moderate stability; liquid at room temperature .
Ethyl 2-chloroacetoacetate α-chloro, β-keto C₅H₇ClO₃ 150.56 609-15-4 High reactivity in Claisen condensations; key intermediate for pharmaceuticals .
Ethyl iododifluoroacetate α-iodo, α-difluoro C₄H₅F₂IO₂ 266.98 7648-30-8 Enhanced electrophilicity from fluorine; used in fluorinated compound synthesis .
Ethyl 2,2-difluoroacetoacetate α,α-difluoro C₆H₈F₂O₃ 166.12 2266-48-0 Stabilized by fluorine’s electronegativity; applied in high-purity fine chemicals .

Key Findings:

Halogen Effects :

  • Iodine : Ethyl iodoacetate (single iodine) and ethyl iododifluoroacetate (iodo + fluorine) exhibit higher reactivity than chloro- or fluoro-analogs due to iodine’s polarizability and weak C-I bond . However, diiodo substitution (as in the target compound) may exacerbate instability, requiring low-temperature storage.
  • Chlorine : Ethyl 2-chloroacetoacetate’s β-keto group enhances its utility in condensations, but its chlorine is less reactive than iodine in substitutions .
  • Fluorine : Fluorinated analogs (e.g., ethyl 2,2-difluoroacetoacetate) show superior thermal stability and are preferred in continuous-flow processes .

Applications: Iodinated esters (e.g., ethyl iododifluoroacetate) are critical for introducing iodine into drug candidates, while chloro-derivatives dominate agrochemical synthesis .

Stability and Handling :

  • Ethyl 2,2-diiodoacetate’s instability (inferred from iodine’s propensity for photodecomposition) contrasts with fluorine-stabilized compounds like ethyl 2,2-difluoroacetoacetate, which maintains >98% purity under standard conditions .

Notes

Fluorine and chlorine analogs dominate industrial applications due to better stability and cost-effectiveness compared to iodine derivatives .

Further experimental studies are needed to validate the reactivity and synthetic utility of ethyl 2,2-diiodoacetate.

Biological Activity

Ethyl 2,2-diiodoacetate is a compound that has garnered attention in various fields of biological research due to its unique structure and potential applications. This article explores its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Ethyl 2,2-diiodoacetate is an organoiodine compound characterized by the presence of two iodine atoms attached to the carbon adjacent to the ester functional group. Its molecular formula is C4H6I2O2C_4H_6I_2O_2, and it has been synthesized through various methods, including the reaction of ethyl acetate with iodine reagents.

Mechanisms of Biological Activity

1. Antimicrobial Properties:
Ethyl 2,2-diiodoacetate has shown significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane and interference with metabolic processes.

2. Anticancer Activity:
Research indicates that ethyl 2,2-diiodoacetate exhibits cytotoxic effects on cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in tumor cells, potentially through the activation of caspases and modulation of apoptotic pathways.

3. Enzyme Inhibition:
The compound has been investigated for its inhibitory effects on certain enzymes, particularly those involved in metabolic pathways relevant to cancer progression and microbial growth. For instance, it has been shown to inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes and disease states.

Study 1: Antimicrobial Efficacy

A study published in Molecules assessed the antimicrobial activity of several iodoacetate derivatives, including ethyl 2,2-diiodoacetate. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Properties

In another investigation, ethyl 2,2-diiodoacetate was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity. Flow cytometry analysis revealed that treatment with ethyl 2,2-diiodoacetate led to increased apoptosis rates compared to untreated controls .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC Value Mechanism
AntimicrobialStaphylococcus aureus32 µg/mLMembrane disruption
AntimicrobialEscherichia coli32 µg/mLMetabolic interference
AnticancerMCF-7 (Breast cancer)15 µMApoptosis induction
Enzyme InhibitionCarbonic AnhydrasesNot specifiedCompetitive inhibition

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